1-Oxaspiro[2.5]oct-4-ene

Synthetic methodology Allylic epoxide reduction Regioselectivity

1-Oxaspiro[2.5]oct-4-ene (CAS 99495-32-6, molecular formula C₇H₁₀O, molecular weight 110.15 g/mol) is a spirocyclic allylic epoxide in which a three-membered oxirane ring is spiro-fused to a cyclohexene ring at a quaternary carbon. The compound features both an electrophilic epoxide and an endocyclic alkene within a conformationally constrained spiro[2.5] architecture.

Molecular Formula C7H10O
Molecular Weight 110.15 g/mol
CAS No. 99495-32-6
Cat. No. B14344065
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Oxaspiro[2.5]oct-4-ene
CAS99495-32-6
Molecular FormulaC7H10O
Molecular Weight110.15 g/mol
Structural Identifiers
SMILESC1CC=CC2(C1)CO2
InChIInChI=1S/C7H10O/c1-2-4-7(5-3-1)6-8-7/h2,4H,1,3,5-6H2
InChIKeyUZXHUZGASWCKEP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1-Oxaspiro[2.5]oct-4-ene (CAS 99495-32-6): Technical Baseline for a Spirocyclic Allylic Epoxide Building Block


1-Oxaspiro[2.5]oct-4-ene (CAS 99495-32-6, molecular formula C₇H₁₀O, molecular weight 110.15 g/mol) is a spirocyclic allylic epoxide in which a three-membered oxirane ring is spiro-fused to a cyclohexene ring at a quaternary carbon [1]. The compound features both an electrophilic epoxide and an endocyclic alkene within a conformationally constrained spiro[2.5] architecture. First reported in synthetic contexts in 1985 [2], this scaffold serves as a versatile building block in organic synthesis, particularly in the construction of complex spirocyclic molecules, carotenoid intermediates, and pharmacologically relevant 1-oxaspiro[2.5]octane-derived inhibitors [3][4]. Its predicted physicochemical properties—including a computed logP of approximately 1.50 and a topological polar surface area (TPSA) of 12.53 Ų—distinguish it from simpler non-spiro epoxides and its saturated congener [1].

Why 1-Oxaspiro[2.5]oct-4-ene Cannot Be Replaced by Simpler Epoxides or Saturated Spiro Analogs


In-class compounds such as 1-oxaspiro[2.5]octane (the saturated spiro analog, CAS 185-70-6) or cyclohexene oxide (CAS 286-20-4) cannot be freely interchanged with 1-oxaspiro[2.5]oct-4-ene because the presence of the endocyclic C4–C5 double bond fundamentally alters both reactivity and physicochemical profile. In copper-mediated lithium aluminum hydride reductions, 1-oxaspiro[2.5]oct-4-enes undergo preferential 1,4-reductive opening—a regiochemical outcome inaccessible to saturated spiroepoxides or monocyclic allylic epoxides lacking the spiro-fused cyclohexene framework . The alkene also modulates the compound's lipophilicity: the target compound exhibits a computed logP of 1.50, compared to 1.72 for the saturated 1-oxaspiro[2.5]octane (ΔlogP = –0.22), reflecting greater polarity that impacts chromatographic behavior, solvent partitioning, and biological membrane permeability [1]. Furthermore, the spirocyclic architecture imparts conformational rigidity absent in monocyclic epoxides such as cyclohexene oxide (MW 98.14, BP 129–130 °C, MP –40 °C), as demonstrated by detailed NMR conformational analyses of the 1-oxaspiro[2.5]octane core [2]. These differences have tangible consequences in downstream applications, including enzymatic kinetic resolution selectivity and the fidelity of scaffold-based drug design where the spirocyclic constraint dictates three-dimensional pharmacophore presentation [3].

Quantitative Differentiation Evidence: 1-Oxaspiro[2.5]oct-4-ene vs. Closest Analogs


Copper-Mediated LAH Reduction: Preferential 1,4- vs. 1,2-Regioselectivity Unique to 1-Oxaspiro[2.5]oct-4-enes

Genus, Peters, and Bryson (1993) demonstrated that copper-mediated lithium aluminum hydride (LAH) reduction of 1-oxaspiro[2.5]oct-4-enes proceeds with predominant 1,4-reductive opening, generating homoallylic alcohol products rather than the 1,2-diols typically obtained from simple epoxides or saturated spiroepoxides under analogous conditions . The authors explicitly note that '1,2-products and general decomposition are encountered' as minor pathways, and that olefin substitution (α and β) modulates both yield and selectivity . By contrast, the saturated analog 1-oxaspiro[2.5]octane lacks the allylic activation required for this 1,4-pathway and would undergo standard epoxide reduction at the oxirane carbon. Monocyclic allylic epoxides such as cyclohexene oxide also fail to recapitulate this selectivity profile because they lack the spirocyclic constraint that redirects hydride coordination .

Synthetic methodology Allylic epoxide reduction Regioselectivity

Lipophilicity Differentiation: logP of 1-Oxaspiro[2.5]oct-4-ene (1.50) vs. Saturated Analog (1.72)

Computed physicochemical data from Chemsrc enable a direct cross-study comparison between the target compound and its closest structural analog [1]. 1-Oxaspiro[2.5]oct-4-ene (C₇H₁₀O, MW 110.15) exhibits a computed logP of 1.50, whereas the fully saturated 1-oxaspiro[2.5]octane (C₇H₁₂O, MW 112.17) has a computed logP of 1.72—a difference of ΔlogP = –0.22, corresponding to the target compound being approximately 1.66-fold less lipophilic [1]. Both compounds share an identical computed TPSA of 12.53 Ų, indicating that lipophilicity—not polar surface area—is the key differentiator. The saturated analog additionally has a reported boiling point of 140.7 °C at 760 mmHg and a flash point of 26.5 °C , whereas experimental boiling point data for the target compound are not publicly available, suggesting a higher boiling point consistent with its unsaturated nature and slightly higher polarity.

Physicochemical properties Lipophilicity logP comparison

Conformational Rigidity: Spirocyclic Constraint vs. Monocyclic Cyclohexene Oxide Flexibility

The spiro[2.5]octane core imposes conformational rigidity that is structurally and spectroscopically distinct from monocyclic epoxides. Montalvo-González and Ariza-Castolo (2012) conducted a comprehensive ¹H, ¹³C, and ¹⁵N NMR analysis of 1-oxaspiro[2.5]octane derivatives, demonstrating that homonuclear coupling constants and chemical shifts directly reflect the steric and electronic effects of substituents, the anisotropic position of atoms in the three-membered oxirane ring, and the preferred chair conformation of the cyclohexane ring [1]. The spirocyclic fusion locks the oxirane into a defined spatial orientation relative to the six-membered ring, eliminating the conformational averaging present in monocyclic cyclohexene oxide (which can undergo ring-flipping and has a melting point of –40 °C reflecting its conformational lability) . The target compound, bearing a C4–C5 double bond, further restricts the cyclohexene ring into a half-chair conformation, creating a stereoelectronically unique environment where the epoxide oxygen lone pairs adopt a fixed orientation that directs oxidative and nucleophilic attack trajectories—a feature exploited in stereoselective epoxidation/kinetic resolution sequences [2].

Conformational analysis NMR spectroscopy Spirocyclic constraint

Enzymatic Differentiation: Yeast Epoxide Hydrolase Preferentially Processes O-Axial C3 Epimers of 1-Oxaspiro[2.5]octanes

Weijers et al. (2007) established that yeast epoxide hydrolase (YEH) from Rhodotorula glutinis displays a marked stereochemical preference for O-axial C3 epimers over O-equatorial C3 epimers across a series of 1-oxaspiro[2.5]octane substrates [1]. In a companion study by the same group (Weijers et al., 2005), YEH-catalyzed kinetic resolutions of 4-methyl-1-oxaspiro[2.5]octane epimers achieved enantioselectivity values of E > 100, with the O-axial epoxides consistently hydrolyzed faster than their O-equatorial counterparts [2]. Critically, substrate specificity was modulated by both the configuration of the spiroepoxide ring and the substitution pattern on the cyclohexane ring: placement of substituents proximal to the spiroepoxide carbon decreased reaction rate but increased enantioselectivity [2]. This stereochemical processing is a direct consequence of the spirocyclic architecture, which fixes the epoxide oxygen in either an axial or equatorial orientation. Non-spiro allylic epoxides such as cyclohexene oxide lack this fixed stereochemical presentation and are therefore processed by YEH with fundamentally different—and generally lower—enantioselectivity, if at all.

Epoxide hydrolase Kinetic resolution Stereoselectivity

Industrial Relevance: 4,8,8-Trimethyl-1-oxaspiro[2.5]oct-4-en-6-ol as a Patented Carotenoid Intermediate

US Patent 5,919,956A (Hilpert and Widmer, assigned to Roche, 1999) discloses the use of a 1-oxaspiro[2.5]oct-4-ene derivative—specifically protected 4,8,8-trimethyl-1-oxaspiro[2.5]oct-4-en-6-ol (C₁₀H₁₆O, MW 152.23, logP 2.52, TPSA 12.53)—as a key intermediate in the C₁-homologization of protected phorenol for carotenoid manufacture [1][2]. The spiroepoxide is generated via reaction of a protected 4-hydroxy-2,6,6-trimethyl-2-cyclohexen-1-one with dihalomethyllithium (generated in situ from a dihalomethane and an alkyllithium), followed by optional deprotection [1]. This patented process exploits the spiroepoxide as a strategic intermediate for one-carbon homologation, a transformation that cannot be equivalently achieved with the saturated 1-oxaspiro[2.5]octane scaffold or with monocyclic epoxides, since the cyclohexene double bond in the product is essential for downstream carotenoid end-group construction. The commercial significance is underscored by the fact that the (S)-configured starting material yields the (3S,6S)-product, demonstrating that the spirocyclic framework supports stereochemical integrity throughout the synthetic sequence [1].

Carotenoid synthesis Process chemistry Homologation

High-Value Application Scenarios for 1-Oxaspiro[2.5]oct-4-ene Based on Verified Differentiation Evidence


Synthesis of Homoallylic Alcohols via 1,4-Reductive Opening of the Allylic Spiroepoxide

Based on the Genus et al. (1993) finding that copper-mediated LAH reduction of 1-oxaspiro[2.5]oct-4-enes yields primarily 1,4-products , synthetic chemistry groups developing routes to homoallylic alcohols should select this compound over saturated spiroepoxides (1-oxaspiro[2.5]octane) or monocyclic cyclohexene oxide. The spirocyclic allylic epoxide architecture enables a regiochemical outcome not accessible via standard epoxide reduction, allowing efficient construction of 1,4-diol equivalents and their derivatives in a single operation from the spiroepoxide precursor.

Biocatalytic Kinetic Resolution for Enantiopure Spirocyclic Building Blocks

The demonstrated stereochemical preference of yeast epoxide hydrolase (YEH) for O-axial C3 epimers of 1-oxaspiro[2.5]octanes, with enantioselectivity values exceeding E = 100 for appropriately substituted derivatives [1][2], supports the use of the 1-oxaspiro[2.5]oct-4-ene scaffold in biocatalytic kinetic resolution campaigns. Researchers seeking enantiopure spiroepoxides or their corresponding diols should prioritize this scaffold class over non-spiro allylic epoxides, which lack the fixed O-axial/O-equatorial presentation required for high YEH enantioselectivity.

Carotenoid and Terpenoid Intermediate Synthesis via Spiroepoxide Homologation

The validated use of 4,8,8-trimethyl-1-oxaspiro[2.5]oct-4-en-6-ol as a C₁-homologation intermediate in patented carotenoid manufacture [3] establishes the broader 1-oxaspiro[2.5]oct-4-ene scaffold family as a privileged building block for terpenoid and polyene natural product synthesis. Industrial process development groups should evaluate the parent compound (CAS 99495-32-6) and its substituted derivatives when designing routes requiring stereospecific one-carbon homologation with retention of cyclohexene unsaturation—a transformation for which the saturated analog and monocyclic epoxides are unsuitable.

Scaffold for Structure-Based Drug Design Requiring Conformationally Constrained Spiroepoxides

NMR conformational analysis demonstrates that the 1-oxaspiro[2.5]octane core adopts a rigid chair conformation with defined oxirane orientation [4]. In medicinal chemistry programs targeting enzymes such as methionine aminopeptidase-2 (MetAP2)—where the spiroepoxide moiety is the pharmacophoric warhead [5]—the 1-oxaspiro[2.5]oct-4-ene scaffold offers a more conformationally defined starting point than flexible monocyclic epoxides. However, users should note that the unsubstituted scaffold itself shows only trace MetAP2 inhibition; activity arises from specific substitution patterns appended to the spirocyclic core [5].

Quote Request

Request a Quote for 1-Oxaspiro[2.5]oct-4-ene

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.